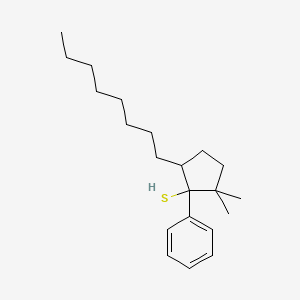
3-Cyano-1-methoxypyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-1-methoxypyridin-1-ium perchlorate is a chemical compound with the molecular formula C7H7ClN2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) and a methoxy group (-OCH3) attached to the pyridine ring, along with a perchlorate anion (ClO4-) as a counterion .
Preparation Methods
The synthesis of 3-Cyano-1-methoxypyridin-1-ium perchlorate typically involves the alkylation of 3-cyanopyridine with methanol in the presence of a strong acid, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
These optimizations may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
3-Cyano-1-methoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives of the pyridine ring.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the methoxy group, depending on the reagents and conditions used.
The major products formed from these reactions vary based on the specific conditions and reagents used, but they generally include derivatives of the original compound with modified functional groups .
Scientific Research Applications
3-Cyano-1-methoxypyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets in cells.
Mechanism of Action
The mechanism of action of 3-Cyano-1-methoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets in cells. The cyano group and methoxy group allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key cellular processes, such as DNA replication and protein synthesis, which is particularly relevant in its anticancer and antimicrobial activities .
Comparison with Similar Compounds
3-Cyano-1-methoxypyridin-1-ium perchlorate can be compared to other similar compounds, such as 3-Cyano-1-methylpyridinium perchlorate and 3-Cyano-1-ethylpyridinium perchlorate. These compounds share a similar pyridine core structure but differ in the substituents attached to the nitrogen atom. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
3-Cyano-1-methylpyridinium perchlorate: This compound has a methyl group instead of a methoxy group, which can influence its solubility and reactivity.
3-Cyano-1-ethylpyridinium perchlorate: The ethyl group provides different steric and electronic properties compared to the methoxy group, potentially altering its interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
54212-26-9 |
|---|---|
Molecular Formula |
C7H7ClN2O5 |
Molecular Weight |
234.59 g/mol |
IUPAC Name |
1-methoxypyridin-1-ium-3-carbonitrile;perchlorate |
InChI |
InChI=1S/C7H7N2O.ClHO4/c1-10-9-4-2-3-7(5-8)6-9;2-1(3,4)5/h2-4,6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
QJOKOMNLBDCZNU-UHFFFAOYSA-M |
Canonical SMILES |
CO[N+]1=CC=CC(=C1)C#N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


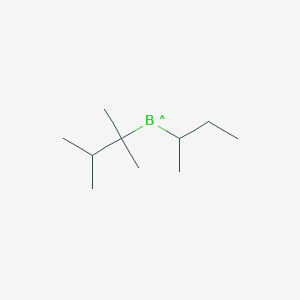

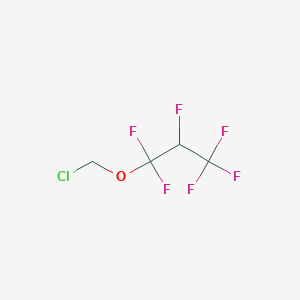

![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
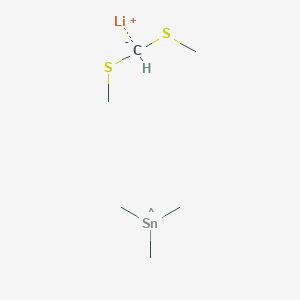
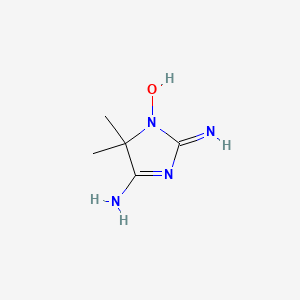
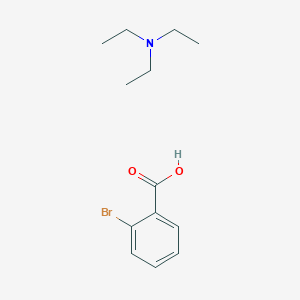
![1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B14631068.png)

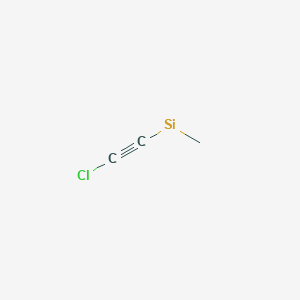
![2-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14631074.png)
![2-{[3-(Trimethylsilyl)prop-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14631077.png)
